3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole
Description
3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole (CAS: CID 23462358) is a heterocyclic compound with the molecular formula C₅H₈ClN₃ (SMILES: CC1=NN=C(N1C)CCl) . Its structure features a triazole ring substituted with a chloromethyl group at position 3 and methyl groups at positions 4 and 3. The compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. It is commercially available as a hydrochloride salt (purity ≥95%), enhancing its stability and solubility in polar solvents .
Properties
IUPAC Name |
3-(chloromethyl)-4,5-dimethyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-4-7-8-5(3-6)9(4)2/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWIXGUFXFSQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245172 | |
| Record name | 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881845-16-5 | |
| Record name | 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881845-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazide Cyclization Protocol
A method analogous to the synthesis of 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole involves refluxing a substituted hydrazide (e.g., acetylhydrazine) with dimethylformamide (DMSO) at 120–140°C for 12–18 hours. For the target compound, methyl-substituted hydrazides react with α-ketoesters under acidic conditions to form the triazole core. For example:
Yields typically range from 65% to 78%, with purity dependent on recrystallization solvents such as ethanol-water mixtures.
Thiourea Intermediate Route
An alternative pathway employs thiourea derivatives, as demonstrated in the synthesis of 4-[(3-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione. Here, 4,5-dimethyl-1,2,4-triazole-3-thiol is treated with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of AlCl₃. This method achieves chloromethylation at position 3 with 82–90% efficiency but requires rigorous moisture control to prevent hydrolysis.
Chloromethylation Strategies
Introducing the chloromethyl group at position 3 necessitates precise reagent selection and reaction optimization.
Lewis Acid-Catalyzed Chloromethylation
Adapted from the synthesis of 3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole, the dimethyl analog is prepared by reacting 4,5-dimethyl-1,2,4-triazole with chloromethyl methyl ether (MOMCl) in anhydrous dichloromethane. Aluminum chloride (AlCl₃) serves as the catalyst, facilitating electrophilic substitution at 0–5°C. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| MOMCl Equivalents | 1.2–1.5 eq | Maximizes substitution |
| Reaction Temperature | 0–5°C | Minimizes side reactions |
| Catalyst Loading | 10 mol% AlCl₃ | Balances activity and cost |
Post-reaction, the mixture is quenched with ice-water, and the product is extracted using ethyl acetate (3 × 50 mL). Rotary evaporation yields a crude solid, which is purified via column chromatography (SiO₂, hexane:ethyl acetate 4:1).
Sulfonic Acid Salt Method
A patent-pending approach for 3-chloromethyl-1,2,4-triazolin-5-one synthesis offers insights into scalable chloromethylation. By employing alkyl or aryl sulfonic acid salts of semicarbazide, the reaction proceeds at 60–80°C with reduced decomposition. For example:
This method achieves 88–94% conversion in 3–5 hours, with the hydrochloride salt isolated via filtration.
Industrial-Scale Production
Transitioning from laboratory to industrial synthesis requires addressing cost, safety, and throughput.
Continuous Flow Reactor Design
Recent advancements adapt batch protocols for continuous processing. A two-stage system combines:
-
Triazole Formation : Tubular reactor (T = 130°C, P = 12 bar) for hydrazide cyclization.
-
Chloromethylation : Packed-bed reactor with immobilized AlCl₃ on γ-alumina.
This setup reduces reaction time from 18 hours to 45 minutes and improves yield consistency (±2% variance).
Solvent Recovery and Waste Management
Industrial plants employ distillation units to recover DMSO (boiling point: 189°C) and dichloromethane (40°C). Waste streams containing AlCl₃ are neutralized with NaOH to precipitate Al(OH)₃, which is filtered and repurposed.
Purification and Characterization
Final product quality hinges on advanced purification techniques.
Recrystallization Optimization
Using a mixed solvent system (ethanol:water 7:3), the crude product is dissolved at 70°C and cooled to −20°C. This yields 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole as white needles with >99% HPLC purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 4.32 (s, 2H, CH₂Cl), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Hydrazide Cyclization | 65–78 | 95–98 | Moderate | 120–150 |
| Thiourea Route | 82–90 | 97–99 | High | 90–110 |
| Continuous Flow | 85–92 | 99+ | Very High | 70–85 |
The thiourea route offers the best balance of yield and cost, while continuous flow systems excel in large-scale production.
Challenges and Mitigation Strategies
Hydrolysis of Chloromethyl Group
Exposure to moisture leads to hydrolysis, forming hydroxymethyl byproducts. Strategies include:
Catalyst Deactivation
AlCl₃ loses activity due to hydration. Solutions involve:
Emerging Technologies
Microwave-Assisted Synthesis
Pilot studies show that irradiating the reaction mixture at 150 W for 10 minutes accelerates cyclization, achieving 89% yield in 1/3rd the time.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole depends on its specific application:
Antimicrobial Activity: It likely disrupts microbial cell membranes or interferes with essential enzymes.
Catalysis: Functions as a ligand, coordinating with metal centers to facilitate catalytic reactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of triazole derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:
Physicochemical Properties
- Toxicity : 3,5-Dimethyl-4H-1,2,4-triazole (a related compound) is classified as harmful (Xn) with R22 hazard code, suggesting similar handling precautions for the chloromethyl derivative .
Biological Activity
3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole class, characterized by its unique chloromethyl and dimethyl substituents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound based on diverse research findings, case studies, and comparative analyses.
- Chemical Formula: C₄H₆ClN₃
- Molecular Weight: 131.564 g/mol
- CAS Number: 56616-85-4
The structure of 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole includes a five-membered ring with three nitrogen atoms and functional groups that enhance its reactivity and biological potential.
The biological activity of 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole is primarily attributed to its ability to interact with specific molecular targets within microbial cells. These interactions may involve:
- Inhibition of Enzymatic Activity: The compound can inhibit enzymes critical for microbial survival.
- Disruption of Cellular Processes: By binding to nucleophilic sites on proteins or nucleic acids, it may interfere with vital cellular functions.
Antimicrobial Activity
Research indicates that 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole exhibits significant antimicrobial properties.
Case Studies
-
Antibacterial Activity:
- A study demonstrated that derivatives of triazoles, including the compound , showed effective antibacterial activity against various strains including Bacillus subtilis and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as low as 5 µg/mL for certain derivatives .
- Molecular docking studies confirmed strong binding affinities to bacterial enzyme targets, suggesting robust interactions that underpin their antibacterial action .
- Antifungal Activity:
Comparative Analysis with Similar Compounds
The biological activity of 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole can be compared with other triazole derivatives:
| Compound Name | Antibacterial Activity | Antifungal Activity | Remarks |
|---|---|---|---|
| 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole | Significant (MIC = 5 µg/mL) | Moderate | Effective against Bacillus subtilis |
| 3-(Bromomethyl)-4,5-dimethyl-4H-1,2,4-triazole | Moderate | High | Enhanced reactivity due to bromine substitution |
| 4-Amino-1H-1,2,4-triazole | High | Low | Lacks chloromethyl group affecting reactivity |
Research Applications
The compound's unique structure allows it to serve as a versatile building block in medicinal chemistry:
Scientific Research Applications
Antifungal Activity
CMT and its derivatives have demonstrated significant antifungal properties. Research indicates that triazole compounds exhibit potent activity against various fungal strains. For instance, derivatives of 1,2,4-triazoles have been shown to have minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL against Candida albicans, surpassing the efficacy of established antifungal agents like fluconazole . The structure-activity relationship (SAR) studies highlight that modifications at the triazole ring can enhance antifungal potency significantly.
Antibacterial Activity
CMT has also been evaluated for its antibacterial properties. Compounds derived from triazole frameworks have shown effectiveness against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For example, certain triazole derivatives exhibited MIC values between 0.25–2 μg/mL, indicating comparable or superior activity to traditional antibiotics such as chloramphenicol and ciprofloxacin . The incorporation of halogenated groups has been noted to improve antibacterial efficacy.
Anticancer Potential
Recent studies have focused on the anticancer properties of CMT derivatives. For instance, compounds bearing the triazole moiety have been synthesized and tested against various cancer cell lines, including melanoma and breast cancer cells. One study reported that specific triazole derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like sorafenib, indicating a promising avenue for cancer treatment . The ability of these compounds to induce apoptosis in cancer cells further underscores their potential therapeutic applications.
Case Study: Antifungal Activity Against Candida Species
A series of CMT derivatives were synthesized and evaluated for their antifungal activity against multiple Candida species. The most potent compound showed an MIC of 0.00097 μg/mL against Candida albicans, which was 64-fold more effective than fluconazole . Molecular docking studies revealed that specific interactions between the triazole ring and fungal enzyme targets contributed to this enhanced activity.
| Compound | MIC (μg/mL) | Activity Comparison |
|---|---|---|
| CMT Derivative A | 0.00097 | 64x more potent than fluconazole |
| CMT Derivative B | 0.0156 | Comparable to voriconazole |
| Fluconazole | 0.0156 | Reference |
Case Study: Antibacterial Efficacy Against MRSA
In another study, a novel series of quinolone-triazole hybrids were developed and tested against MRSA strains. One compound demonstrated an MIC of 0.125 μg/mL, outperforming conventional antibiotics . This study emphasizes the potential of triazole-based compounds in combating antibiotic-resistant bacteria.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Quinoline-Triazole Hybrid A | 0.125 | MRSA |
| Vancomycin | 0.68 | Reference |
| Ciprofloxacin | 2.96 | Reference |
Case Study: Cytotoxicity Against Cancer Cell Lines
CMT derivatives were assessed for cytotoxic effects on various cancer cell lines using MTT assays. One derivative exhibited IC50 values ranging from 51 to 130 nM against melanoma and breast cancer cells, indicating substantial cytotoxicity compared to standard treatments .
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| CMT Derivative A | 51 | Melanoma IGR39 |
| CMT Derivative B | 72 | MDA-MB-231 (Breast Cancer) |
| Sorafenib | 130+ | Reference |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like substituted hydrazides or thiosemicarbazides. For example, refluxing in dimethyl sulfoxide (DMSO) for 18 hours followed by crystallization in water-ethanol yields ~65% (similar to ). Microwave-assisted synthesis (e.g., 165°C, 12.2 bar pressure, 45 minutes) improves reaction efficiency for analogous triazoles . Solvent choice (e.g., ethanol with glacial acetic acid) and stoichiometric ratios of reagents are critical for minimizing side products .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : ¹H NMR and elemental analysis (CHNS) confirm functional groups and purity. For example, ¹H NMR can resolve methyl and chloromethyl protons (δ 2.1–2.4 ppm for methyl groups; δ 4.2–4.5 ppm for -CH₂Cl) .
- Crystallography : Single-crystal X-ray diffraction (SHELX programs) determines molecular geometry and packing. Disorder in solvent molecules or counterions requires refinement protocols (e.g., SHELXL) to resolve .
Q. What are the key physical properties (e.g., melting point, solubility) relevant to experimental handling?
- Methodological Answer : Physical properties are solvent-dependent. For example, crystallization in water-ethanol yields a light-yellow powder (m.p. 141–143°C for analogous triazoles) . Density (~1.1 g/cm³) and logP (~0.42) predict moderate hydrophobicity, suggesting solubility in polar aprotic solvents like DMSO .
Advanced Research Questions
Q. What computational approaches are used to predict the reactivity and electronic properties of 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Mulliken population analysis identifies charge distribution, highlighting the electron-withdrawing effect of the chloromethyl group . Comparative studies with crystallographic data validate theoretical bond lengths and angles .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer : Discrepancies arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. For example, variable-temperature NMR can distinguish tautomeric forms, while high-resolution X-ray data (R factor < 0.05) resolves atomic positions . SHELXL refinement with TWIN/BASF commands addresses twinning in crystals .
Q. What strategies improve regioselectivity in further functionalization (e.g., nucleophilic substitution at the chloromethyl group)?
- Methodological Answer : Steric and electronic factors govern reactivity. The chloromethyl group undergoes nucleophilic substitution (e.g., with thiols or amines) in polar solvents (e.g., DMF). Microwave irradiation (45 minutes, 165°C) enhances reaction rates and selectivity for analogous triazoles . Substituent effects (e.g., electron-donating methyl groups) deactivate competing sites .
Q. How does the chloromethyl group influence biological activity compared to other derivatives (e.g., bromo or methoxy analogs)?
- Methodological Answer : The -CH₂Cl moiety enhances electrophilicity, enabling covalent interactions with biological targets (e.g., enzyme active sites). Comparative bioassays show chloromethyl derivatives exhibit higher antifungal activity (MIC ~8 µg/mL) than methoxy-substituted analogs, likely due to improved membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
